![molecular formula C16H16ClN3OS B2463501 3-chloro-N-(1-isopropyl-3-methyl-1H-pyrazol-5-yl)benzo[b]thiophene-2-carboxamide CAS No. 1169997-40-3](/img/structure/B2463501.png)
3-chloro-N-(1-isopropyl-3-methyl-1H-pyrazol-5-yl)benzo[b]thiophene-2-carboxamide
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Overview
Description
3-chloro-N-(1-isopropyl-3-methyl-1H-pyrazol-5-yl)benzo[b]thiophene-2-carboxamide is a chemical compound that belongs to the class of benzo[b]thiophene derivatives. This compound has gained significant attention in scientific research due to its potential therapeutic applications.
Scientific Research Applications
Synthesis and Chemical Reactivity
3-chloro-N-(1-isopropyl-3-methyl-1H-pyrazol-5-yl)benzo[b]thiophene-2-carboxamide is involved in the synthesis of various heterocyclic compounds due to its reactivity. For instance, studies have shown that benzo[b]thiophene molecules are integral in synthetic medicinal chemistry, exhibiting a broad spectrum of pharmacological properties. The compound's utility in creating new benzo[b]thiophene derivatives, such as thiadiazoles, oxadiazoles, and pyrazoles, underscores its significance in drug development and materials science. These derivatives are characterized by elemental analyses and spectroscopic studies, highlighting their potential in antibacterial, antifungal, and anti-inflammatory applications (Isloor, Kalluraya, & Sridhar Pai, 2010).
Antimicrobial and Analgesic Activities
Another facet of its application includes the synthesis of benzo[b]thiophene-substituted carbamates, ureas, semicarbazides, and pyrazoles, which have been evaluated for their antimicrobial and analgesic activities. These compounds, obtained through reactions involving 3-chloro-benzo[b]thiophene-2-carbonyl chloride, demonstrate the compound's versatility in generating pharmacologically active agents. The exploration of these compounds' activities provides valuable insights into their therapeutic potential, offering avenues for the development of new treatments (Kumara et al., 2009).
Molecular Structure and Interaction Studies
The molecular structure and interactions of related pyrazole derivatives have also been extensively studied, providing insights into their binding mechanisms and potential applications in drug design. Experimental and theoretical analyses, including X-ray crystallography and DFT studies, have shed light on the conformational preferences and electronic structures of these compounds. Such investigations are crucial for understanding the molecular basis of their reactivity and interactions, facilitating the rational design of molecules with desired properties (Kumara et al., 2018).
Mechanism of Action
Target of Action
It’s worth noting that compounds containing theindole nucleus and thiophene have been found to bind with high affinity to multiple receptors , which could be helpful in developing new useful derivatives.
Mode of Action
Compounds containing similar structures such asindole derivatives and thiophene have been reported to possess various biological activities . These activities include antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, and more .
Biochemical Pathways
It’s known thatindole derivatives and thiophene have a broad spectrum of biological activities , suggesting that they may affect multiple biochemical pathways.
Result of Action
Compounds with similar structures such asindole derivatives and thiophene have been reported to possess various biological activities , suggesting that they may have diverse molecular and cellular effects.
properties
IUPAC Name |
3-chloro-N-(5-methyl-2-propan-2-ylpyrazol-3-yl)-1-benzothiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClN3OS/c1-9(2)20-13(8-10(3)19-20)18-16(21)15-14(17)11-6-4-5-7-12(11)22-15/h4-9H,1-3H3,(H,18,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJAUHCHEQVRYCI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)NC(=O)C2=C(C3=CC=CC=C3S2)Cl)C(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClN3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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